molecular formula C4H8ClNO B2503850 1-Aminobut-3-yn-2-ol hydrochloride CAS No. 2109405-82-3

1-Aminobut-3-yn-2-ol hydrochloride

Cat. No.: B2503850
CAS No.: 2109405-82-3
M. Wt: 121.56
InChI Key: XAWPLGYBQWZYRZ-UHFFFAOYSA-N
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Description

1-Aminobut-3-yn-2-ol hydrochloride is a versatile chemical compound with the molecular formula C4H8ClNO. It is a white solid that is highly soluble in water and other polar solvents. This compound is of significant interest in various fields of scientific research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Aminobut-3-yn-2-ol hydrochloride can be synthesized through the reaction of 4-phthalimidobut-2-yn-1-ol with hydrazine hydrate in methanol, followed by treatment with concentrated hydrochloric acid. The reaction mixture is heated with reflux, and the resulting product is crystallized from methanol as a white solid .

Industrial Production Methods

The industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Aminobut-3-yn-2-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Aminobut-3-yn-2-ol hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Aminobut-3-yn-2-ol hydrochloride involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its unique structure allows it to interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminobut-2-yn-1-ol hydrochloride
  • (S)-2-Aminobut-3-yn-1-ol hydrochloride
  • ®-2-Aminobut-3-yn-1-ol hydrochloride

Uniqueness

1-Aminobut-3-yn-2-ol hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound in various fields of scientific research .

Properties

IUPAC Name

1-aminobut-3-yn-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO.ClH/c1-2-4(6)3-5;/h1,4,6H,3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLOUZAEWUDLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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